Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hcl

Descripción

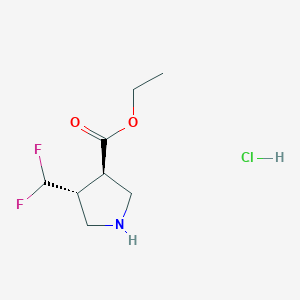

Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate HCl is a fluorinated pyrrolidine derivative widely used as a pharmaceutical intermediate. The trans-configuration at the 4-position and the difluoromethyl (-CF₂H) group distinguish it from related compounds. Fluorination at this position enhances metabolic stability and bioavailability, as fluorine’s electronegativity modulates electronic and steric properties .

Propiedades

IUPAC Name |

ethyl (3R,4R)-4-(difluoromethyl)pyrrolidine-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13F2NO2.ClH/c1-2-13-8(12)6-4-11-3-5(6)7(9)10;/h5-7,11H,2-4H2,1H3;1H/t5-,6-;/m0./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FXZZPOZSACXJEP-GEMLJDPKSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CNCC1C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H]1CNC[C@@H]1C(F)F.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14ClF2NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.65 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride typically involves the reaction of ethyl 4-(difluoromethyl)pyrrolidine-3-carboxylate with hydrochloric acid. The reaction conditions often include controlled temperatures and the use of solvents to facilitate the reaction .

Industrial Production Methods

Industrial production methods for this compound are generally scaled-up versions of laboratory synthesis. These methods involve the use of large reactors, precise control of reaction conditions, and purification processes to ensure high yield and purity .

Análisis De Reacciones Químicas

Ester Hydrolysis and Amidation

The ethyl ester group undergoes hydrolysis to yield the corresponding carboxylic acid, which can further react to form amides or other derivatives.

Example:

Hydrolysis of the ethyl ester under basic conditions (e.g., NaOH in dioxane/water) produces the carboxylic acid, which can be coupled with amines like cyclohexylamine using HATU to form pharmacologically relevant amides .

Nucleophilic Substitution Reactions

The pyrrolidine nitrogen and difluoromethyl group participate in nucleophilic substitutions.

The difluoromethyl group’s electron-withdrawing nature increases the reactivity of adjacent carbons, facilitating substitutions. For instance, deprotonation at the 4-position enables functionalization with aryl halides via palladium-catalyzed cross-coupling .

Ring-Opening and Cycloaddition Reactions

The pyrrolidine ring can undergo strain-induced ring-opening or serve as a scaffold for cycloadditions.

| Reaction Type | Conditions | Products | References |

|---|---|---|---|

| Acid-Mediated Ring Opening | HCl, H<sub>2</sub>O, heat | Linear amino esters | |

| 1,3-Dipolar Cycloaddition | Diethyl azodicarboxylate, alkenes | Bicyclic pyrrolidine systems |

Ring-opening reactions are critical for generating linear intermediates, while cycloadditions expand structural complexity in drug discovery .

Cross-Coupling Reactions

The compound participates in palladium-catalyzed couplings to introduce aromatic or heteroaromatic groups.

For example, coupling with 4-chloro-3-fluorophenylboronic acid under Suzuki conditions yields biaryl derivatives used in MDM2 inhibitor synthesis .

Hydrogenation and Stereochemical Control

Asymmetric hydrogenation of related dihydro-pyrrole precursors using chiral catalysts achieves high enantiomeric excess (ee).

| Reaction Type | Conditions | Outcome | References |

|---|---|---|---|

| Ru-Catalyzed Hydrogenation | [Ru(OAc)<sub>2</sub>((R)-DM-Segphos)], H<sub>2</sub> (40 bar) | >99.9% ee in (3S,4S)-isomers |

This method is pivotal for synthesizing enantiopure intermediates for CNS-targeting drugs .

Fluorinated Group Reactivity

The difluoromethyl group engages in hydrogen bonding and stabilizes transition states, influencing regioselectivity.

Fluorine’s electronegativity also directs electrophilic attacks to specific ring positions .

Aplicaciones Científicas De Investigación

Chemistry

Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride serves as a valuable building block in organic synthesis. It is utilized in various reactions, including:

- Nucleophilic Substitution : Reactions at the difluoromethyl or ester groups.

- Oxidation and Reduction : Transformations using oxidizing agents like potassium permanganate or reducing agents such as lithium aluminum hydride.

Biology

Research indicates that this compound may interact with biological systems, particularly concerning enzyme activity and receptor interactions. Studies are ongoing to explore its potential effects on various biological targets, which could lead to insights into its mechanism of action.

Medicine

The compound is being investigated for its therapeutic potential, especially in developing new pharmacological agents. Its unique structure may contribute to novel drug formulations aimed at treating central nervous system disorders and other medical conditions .

Industry

In industrial applications, ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is employed as an intermediate in synthesizing other chemical compounds and materials. Its properties enhance its utility in material science .

Case Study 1: Medicinal Chemistry

A study explored the use of ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride as a precursor for synthesizing compounds targeting neurological disorders. The research demonstrated that derivatives synthesized from this compound showed promising activity in vitro against specific receptors associated with these disorders .

Case Study 2: Organic Synthesis

In a series of experiments focusing on organic synthesis, researchers utilized this compound to develop new synthetic pathways for complex molecules. The results highlighted its effectiveness as a reagent in nucleophilic substitution reactions, leading to higher yields of desired products compared to traditional methods .

Mecanismo De Acción

The mechanism of action of Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context in which the compound is used. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparación Con Compuestos Similares

Structural and Functional Group Variations

Key analogs include:

- Ethyl 4,4-difluoropyrrolidine-3-carboxylate HCl (CAS 1373502-70-5): Features two fluorine atoms at the 4,4-positions of the pyrrolidine ring instead of a difluoromethyl group. This substitution reduces steric bulk but maintains electronic effects .

- Trans-ethyl-4-(3,4-difluorophenyl)pyrrolidine-3-carboxylate HCl (): Incorporates a 3,4-difluorophenyl substituent, enabling π-π interactions with biological targets, unlike the aliphatic difluoromethyl group in the target compound.

Physicochemical and Pharmacokinetic Properties

*Calculated based on molecular formulas.

Actividad Biológica

Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities and applications. This article provides a detailed overview of its biological activity, mechanism of action, and relevant research findings.

Chemical Structure and Properties

Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate HCl features a pyrrolidine ring with a difluoromethyl substituent, which contributes to its unique chemical reactivity. The hydrochloride form enhances its solubility, making it suitable for various biological assays.

| Property | Value |

|---|---|

| Molecular Formula | CHClFN O |

| Molecular Weight | 201.61 g/mol |

| Solubility | Soluble in water |

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. It may function as an inhibitor or modulator, influencing various biological pathways. Research indicates that compounds with similar structures often interact with G protein-coupled receptors (GPCRs), which play critical roles in cellular signaling and drug efficacy.

Pharmacological Applications

- Neurological Disorders : this compound is being explored for its potential applications in treating neurological disorders. Its structural similarity to known pharmacological agents suggests it may affect neurotransmitter systems, particularly those involving dopamine and serotonin receptors .

- Anticancer Activity : Preliminary studies indicate that this compound could exhibit antiproliferative effects on various cancer cell lines. For instance, derivatives of pyrrolidine compounds have shown significant inhibition of tumor growth through mechanisms such as apoptosis induction and cell cycle arrest .

- Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes that are crucial in metabolic pathways, potentially leading to therapeutic benefits in metabolic disorders.

Study 1: Antiproliferative Effects

A study evaluated the antiproliferative activity of this compound against human cancer cell lines. The results indicated that the compound exhibited an IC value of approximately 15 µM, suggesting moderate activity compared to established chemotherapeutics .

Study 2: Mechanistic Insights

Research focusing on the mechanistic aspects revealed that the compound interacts with the G protein signaling pathway, showing biased agonism towards specific receptor subtypes. This selectivity may enhance its therapeutic profile by minimizing side effects associated with broader receptor activation .

Study 3: Comparative Analysis

A comparative analysis was conducted between this compound and other related compounds, such as ethyl trans-4-(trifluoromethyl)pyrrolidine-3-carboxylate HCl. The difluoromethyl group was found to confer distinct biological properties, influencing both potency and selectivity towards target receptors .

Q & A

Q. What are the recommended methods for synthesizing Ethyl trans-4-(difluoromethyl)pyrrolidine-3-carboxylate HCl?

The synthesis typically involves trans-esterification and isomerization steps. For example, a related pyrrolidine derivative was synthesized via LiAlH4 reduction of a trans-esterified intermediate, followed by HCl salt formation . Key steps include:

- Isomerization control : Refluxing with EtONa in toluene ensures cis-to-trans isomer conversion.

- Reduction : Use of LiAlH4 or borane complexes to stabilize the pyrrolidine backbone.

- Salt formation : Acidic workup with HCl to precipitate the hydrochloride salt.

Q. How should this compound be stored to maintain stability?

Q. What purity assessment methods are suitable for this compound?

Q. What are the solubility characteristics and formulation strategies for in vitro studies?

- Solubility : Poor aqueous solubility; use DMSO as a primary solvent. For in vivo formulations, mix with PEG300 and Tween 80 to enhance bioavailability .

- Example protocol : Dissolve 10 mg in 3.03 mL DMSO (10 mM stock), then dilute with saline to working concentrations .

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic properties and target binding?

- Electron-withdrawing effects : The CF2H group reduces basicity of adjacent amines, enhancing membrane permeability .

- Conformational rigidity : Fluorine’s steric and electronic effects restrict pyrrolidine ring flexibility, potentially improving binding specificity to enzymes like proteases .

- Data validation : Compare docking simulations (e.g., Cambridge Structural Database entries) with crystallographic data to validate interactions .

Q. What analytical techniques confirm the trans-configuration and stereochemical purity?

Q. How can researchers resolve discrepancies in biological activity data linked to stereochemical impurities?

- Recrystallization : Optimize solvent systems (e.g., ethanol/water) to isolate the trans-isomer.

- Dynamic NMR : Monitor ring puckering at low temperatures (-40°C) to detect conformational impurities .

- Biological assays : Compare IC50 values of purified vs. crude batches to correlate activity with stereochemical purity .

Q. What computational approaches predict the compound’s pharmacokinetic profile?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.